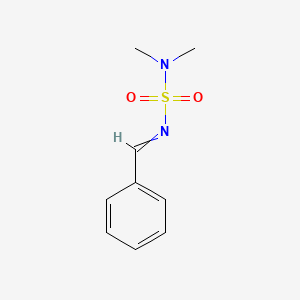

N,N-Dimethyl-N'-benzylidenesulfamide

Description

N,N-Dimethyl-N'-benzylidenesulfamide is a sulfamide derivative characterized by a central sulfur atom bonded to two dimethylamino groups and a benzylidene substituent. These compounds share a core sulfamide scaffold (N–S(O₂)–N) with variations in the aryl substituents, influencing their physicochemical properties and applications .

Properties

Molecular Formula |

C9H12N2O2S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

dimethylsulfamoyliminomethylbenzene |

InChI |

InChI=1S/C9H12N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

SKTVROAOAOKXON-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)N=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfamide Derivatives

The following table summarizes key structural and functional differences between N,N-Dimethyl-N'-benzylidenesulfamide and related compounds:

*Note: Data for N,N-Dimethyl-N'-benzylidenesulfamide are inferred from structural analogs. †CAS for unlabelled DMST; deuterated form (DMST-d7) is 515172-77-7 .

Structural and Functional Insights

- Chlorinated derivatives (dichlofluanid, tolylfluanid) exhibit higher antifungal activity due to the –S–C(Cl₂)F moiety, which disrupts fungal enzyme systems .

Environmental Stability :

Key Research Findings

Hydrolysis Pathways :

- Tolylfluanid and dichlofluanid hydrolyze completely to DMST and DMSA, respectively, in ≤24 hours under natural aquatic conditions .

- Hydrolysis rates are pH-dependent, with faster degradation in alkaline environments.

Toxicity Profiles: DMSA exhibits lower acute toxicity (LC₅₀ >100 mg/L in fish) compared to its parent compound, tolylfluanid (LC₅₀ ~1 mg/L) .

Analytical Detection :

- DMSA is quantified in water samples via LC-MS/MS at detection limits of 0.1 µg/L, highlighting its prevalence in contaminated sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.